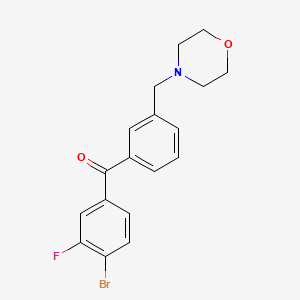

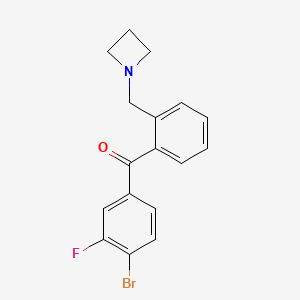

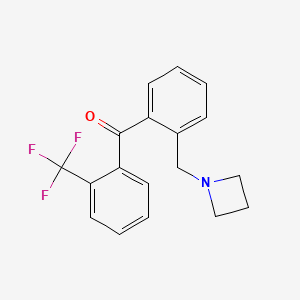

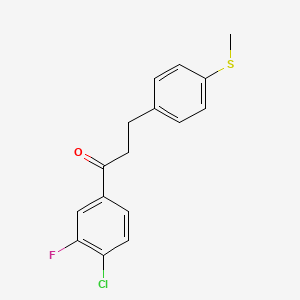

![molecular formula C17H24N2O4 B1324933 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid CAS No. 952183-20-9](/img/structure/B1324933.png)

2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid, also known as 2-BTPPA, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a derivative of the pyridazinyl moiety and has been used as a starting material in the synthesis of various biologically active compounds. The compound has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and drug delivery.

Applications De Recherche Scientifique

Chemoselective Tert-butoxycarbonylation : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), which is structurally related to your query, is used as a tert-butoxycarbonylation reagent for substrates like phenols and aromatic carboxylic acids. This process is highly chemoselective and efficient under mild conditions (Saito, Ouchi, & Takahata, 2006).

Peptide Synthesis Applications : Another related compound, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, has been synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. This shows its application in peptide synthesis, with the compound demonstrating stability and efficiency in this role (Gaehde & Matsueda, 2009).

Catalysis in N-tert-butoxycarbonylation : The commercially available heteropoly acid H3PW12O40 has been shown to be an efficient catalyst for N-tert-butoxycarbonylation of amines. This process is important for producing N-Boc amino acids, which are crucial in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Responsive Nanoparticles for Drug Delivery : In the realm of drug delivery, a study designed pH- and redox-responsive nanoparticles using a copolymer that incorporates a component similar to your compound. These nanoparticles enhance the spatial delivery of hydrophobic drugs (Yildirim, Traeger, Preußger, Stumpf, Fritzsche, Hoeppener, Schubert, & Schubert, 2016).

Synthesis of Aryl Phenaceturates : A study on the synthesis of aryl phenaceturates used a method involving N-tert-butoxycarbonylation. This process highlights the utility of tert-butoxycarbonyl groups in the synthesis of complex organic molecules (Cabaret, Liu, & Wakselman, 1994).

Protecting Amino Groups in Synthesis : In the synthesis of 2-Aminomethylphenylacetic acid, an important intermediate in drug development, the tert-butyloxycarbonyl (BOC) group is used for protecting the amino group. This demonstrates the compound's significance in pharmaceutical synthesis (Zhao, Wang, & Liu, 2014).

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]diazinan-1-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-12-8-7-11-18(19)14(15(20)21)13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHAFQHEBBLIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640001 |

Source

|

| Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid | |

CAS RN |

952183-20-9 |

Source

|

| Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.